4-Chloro-5-methoxypyridine-2-carbonyl chloride
Description
4-Chloro-5-methoxypyridine-2-carbonyl chloride is a heterocyclic aromatic compound featuring a pyridine core substituted with a chlorine atom at position 4, a methoxy group (-OCH₃) at position 5, and a reactive carbonyl chloride (-COCl) at position 2. This compound is a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where it serves as a precursor for amide or ester formation . Its structure combines electron-withdrawing (Cl, COCl) and electron-donating (OCH₃) groups, creating unique reactivity patterns.
Properties
CAS No. |
740744-31-4 |
|---|---|
Molecular Formula |
C7H5Cl2NO2 |
Molecular Weight |
206.02 g/mol |
IUPAC Name |
4-chloro-5-methoxypyridine-2-carbonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-6-3-10-5(7(9)11)2-4(6)8/h2-3H,1H3 |
InChI Key |
YCVUMFDUJKWLKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1Cl)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 4-Chloro-5-methoxypyridine-2-carbonyl chloride typically involves:
- Formation of the pyridine ring substituted with methoxy and chloro groups at specific positions.
- Introduction of the carbonyl chloride functionality at the 2-position.
- Selective chlorination of hydroxyl or alkoxy substituents to chloro groups.
The synthetic sequence often starts from suitably substituted pyridine derivatives or their precursors, followed by functional group transformations including chlorination, esterification, hydrolysis, and conversion to acid chlorides.
Preparation Methods
Preparation via 4-Hydroxy-5-alkoxycarbonyl-2-methoxypyrimidine Intermediate
A well-documented method involves the synthesis of a 4-hydroxy-5-alkoxycarbonyl-2-methoxypyrimidine intermediate, followed by chlorination to introduce the 4-chloro substituent and conversion to the acid chloride at position 2.
Synthesis of 5-Ethoxycarbonyl-4-hydroxy-2-methoxypyrimidine
- Reactants: Ethyl ethoxymethylenemalonate and O-methylisourea sulfate.
- Conditions: Reaction in aqueous medium with excess sodium hydroxide at 20–30°C.
- Process: The sodium salt of the pyrimidine precipitates during the reaction, which is then neutralized to liberate the hydroxy compound.
- Purification: Extraction with chloroform, drying, and recrystallization from isopropanol.
- Yield: Approximately 77% with melting point 146°C.
- Analysis: Confirmed by elemental analysis consistent with molecular formula C8H10N2O4 (molecular weight 198.18).
Conversion to 4-Chloro-5-ethoxycarbonyl-2-methoxypyrimidine
- Reagents: Thionyl chloride and dimethylformamide (D.M.F.) as solvent.
- Conditions: Room temperature stirring for 30 minutes.
- Workup: Quenching with ice and water, extraction with benzene, washing with sodium bicarbonate, drying, and vacuum distillation.
- Yield: Approximately 94%, product isolated as an oil.
- Notes: This step selectively replaces the 4-hydroxy group with chlorine without affecting other substituents.
Summary Table of Stage A and B
| Stage | Reactants & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| A | Ethyl ethoxymethylenemalonate + O-methylisourea sulfate + NaOH (20–30°C) | 5-Ethoxycarbonyl-4-hydroxy-2-methoxypyrimidine | 77 | Precipitation, neutralization, extraction |
| B | 5-Ethoxycarbonyl-4-hydroxy-2-methoxypyrimidine + Thionyl chloride in D.M.F. (RT) | 4-Chloro-5-ethoxycarbonyl-2-methoxypyrimidine | 94 | Chlorination of hydroxy group |
Chlorination and Carbonyl Chloride Formation on Pyridine Ring
For the specific preparation of 4-chloro-5-methoxypyridine-2-carbonyl chloride, the key step is the conversion of the 2-carboxylic acid or ester group to the corresponding acid chloride, and the introduction of the 4-chloro substituent.
Chlorination Agents and Conditions
- Common chlorinating agents: Thionyl chloride, phosphorus oxychloride, phosphorus pentachloride, and phosgene.
- Reaction media: Often carried out in solvents like dimethylformamide or halogenated hydrocarbons (e.g., chloroform, benzene).
- Temperature ranges: Typically between 0°C and 120°C, with room temperature reactions preferred for selective chlorination.
- Catalysts or additives: Basic catalysts like dimethylaniline or triethylamine may be used to improve yield and selectivity.
Acid Chloride Formation
- The carboxylic acid or ester group at the 2-position is converted to the acid chloride using thionyl chloride or phosphorus oxychloride.
- The reaction proceeds with liberation of sulfur dioxide and hydrogen chloride gases.
- The acid chloride product is often purified by vacuum distillation or recrystallization.
Comparative Analysis of Preparation Methods
| Method | Key Steps | Chlorinating Agent | Solvent | Temperature Range | Yield (%) | Comments |
|---|---|---|---|---|---|---|
| Pyrimidine intermediate route (US4125720A) | Hydroxy intermediate chlorination | Thionyl chloride | Dimethylformamide | Room temperature | 77–94 | Mild conditions, high selectivity |
| Pyridine aldehyde reduction + chlorination (US4990622A) | Reduction, then chlorination | Thionyl chloride, POCl3 | Methanol, ethyl acetate | 0–150°C | Up to 88 | Multi-step, involves hydrogenation catalyst |
| Alkoxy-alkoxymethyl pyridine chlorination (US5116993A) | Direct chlorination of alkoxy derivatives | Phosphorus pentachloride, POCl3 | Halogenated hydrocarbons | 0–200°C | ~45–88 | Flexible temperature, requires careful control |
Research Findings and Notes
- The conversion of 4-hydroxy to 4-chloro substituent on pyrimidine or pyridine rings is efficiently achieved using thionyl chloride in dimethylformamide at room temperature, avoiding high temperatures that cause by-products or low yields.
- The acid chloride formation from carboxylic acid or ester groups is a classical reaction with thionyl chloride or phosphorus oxychloride, often requiring removal of volatile by-products under vacuum for purification.
- Alternative chlorinating agents such as phosphorus pentachloride or mixtures of phosphorus oxychloride and pentachloride are effective but may require elevated temperatures and careful handling.
- The use of halogenated solvents (chloroform, benzene, dichloromethane) aids in extraction and purification steps, improving product isolation.
- Industrial feasibility favors methods that avoid expensive or hazardous reagents like sodium boranate and minimize multi-step sequences.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methoxypyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form 4-chloro-5-methoxypyridine-2-carboxylic acid.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are often used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Produces substituted pyridine derivatives.
Hydrolysis: Yields 4-chloro-5-methoxypyridine-2-carboxylic acid.
Coupling Reactions: Forms biaryl compounds or other complex structures.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "4-Chloro-5-methoxypyridine-2-carbonyl chloride":
Scientific Research Applications
- Building Blocks: Compounds like 2-Chloro-6-methoxypyridine-4-carbonyl chloride serve as building blocks in synthesizing more complex molecules, especially in medicinal chemistry.
- Coupling Reactions: These compounds can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boron reagents.
- Material Science: They can be employed in developing new materials with specific properties.
- Proteomics Research: They are used in proteomics research to study protein interactions and functions.
Additional Information on Related Compounds
- 4-Chloropyridine-2-carboxylic acid chloride: This compound is useful as an intermediate material for pharmaceuticals and agricultural chemicals. It can be produced with high purity and yield using bromine as a catalyst when reacting a pyridine-2-carboxylic acid derivative or salt with thionyl chloride . The 4-chloropyridine-2-carboxylic acid chloride produced by the reaction can undergo treatments like amidation or esterification and can be used as an intermediate for pharmaceuticals and agricultural chemicals .
- 4-Chloro-5-ethoxycarbonyl-2-methoxy-pyrimidine: This compound can be obtained easily starting from the corresponding materials .
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxypyridine-2-carbonyl chloride depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity and applications of 4-chloro-5-methoxypyridine-2-carbonyl chloride can be contextualized by comparing it to the following structurally related compounds:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Reactivity Differences :
- The carbonyl chloride group in 4-chloro-5-methoxypyridine-2-carbonyl chloride makes it highly reactive toward nucleophiles (e.g., amines, alcohols), unlike the ester group in methyl 5-chloropyridine-2-carboxylate .
- The methoxy group at position 5 enhances solubility in polar solvents compared to methyl or halogen substituents in analogs like 5-chloro-2-methylpyridine-3-carbonyl chloride .
Synthetic Utility :
- Positional isomerism : The placement of substituents significantly impacts reactivity. For example, 2-chloro-6-methoxypyridine-4-carbonyl chloride (Cl at position 2) is more sterically hindered than the target compound (Cl at position 4), affecting its use in cross-coupling reactions .
- Electron effects : The electron-donating methoxy group in the target compound may stabilize intermediates in electrophilic substitution reactions, unlike 4-chloro-5-fluoro-2-methylpyridine, where fluorine’s electronegativity dominates .
Applications :
- Pharmaceuticals : The target compound’s carbonyl chloride group is pivotal in synthesizing protease inhibitors, whereas methyl 5-chloropyridine-2-carboxylate is used in prodrug formulations due to its hydrolytic stability .
- Agrochemicals : Chloro- and fluoro-substituted pyridines (e.g., 4-chloro-5-fluoro-2-methylpyridine) are preferred for herbicidal activity, whereas methoxy-substituted variants may target antifungal pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-chloro-5-methoxypyridine-2-carbonyl chloride, and how can purity be validated experimentally?
- Methodology : The compound is typically synthesized via chlorination of the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Reaction conditions (e.g., anhydrous environment, reflux temperature) must be tightly controlled to avoid hydrolysis . Purity validation involves GC or HPLC (>95% purity thresholds) coupled with mass spectrometry for structural confirmation .
Q. How does the electronic nature of the methoxy and chloro substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodology : The electron-withdrawing chloro group activates the carbonyl toward nucleophilic attack, while the methoxy group’s electron-donating effects may sterically hinder reactivity at specific positions. Computational studies (DFT calculations) can map electrostatic potential surfaces to predict regioselectivity .
Q. What are the critical stability considerations for storing 4-chloro-5-methoxypyridine-2-carbonyl chloride, and how can decomposition be monitored?
- Methodology : Store under inert gas (argon) at –20°C to prevent moisture-induced hydrolysis. Regular FT-IR analysis tracks carbonyl chloride degradation (disappearance of ~1800 cm⁻¹ peak) .
Advanced Research Questions
Q. How can regioselectivity challenges in Suzuki-Miyaura cross-coupling reactions involving this compound be addressed?
- Methodology : The chloro group at position 4 may compete with the carbonyl chloride for palladium-catalyzed coupling. Use of selective protecting groups (e.g., silyl ethers for methoxy) and optimization of catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃) can improve selectivity .
Q. What computational strategies are effective in predicting the compound’s reactivity in multi-step syntheses of heterocyclic drug candidates?
- Methodology : Molecular docking and MD simulations assess interactions with biological targets (e.g., kinase enzymes), while DFT studies evaluate transition states for reactions like amide bond formation .
Q. How do solvent polarity and temperature affect the compound’s hydrolysis kinetics, and what analytical methods quantify degradation products?
- Methodology : Kinetic studies using UV-Vis spectroscopy track hydrolysis rates in solvents like DMSO vs. THF. LC-MS identifies degradation products (e.g., 4-chloro-5-methoxypyridine-2-carboxylic acid) .
Q. What contradictions exist in reported catalytic efficiencies for reactions using this compound, and how can experimental variables be standardized?
- Methodology : Discrepancies in yields (e.g., 60–90% in amidation) may arise from trace moisture or catalyst loading. Design of Experiments (DoE) protocols can isolate variables like reaction time and ligand ratios .
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure and intermolecular interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
